REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH2:23]=[O:24].[CH2:7]([O:8][P:9]([O:10][CH2:11][CH3:12])(=[O:13])[CH:15]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:21][CH3:22])[CH3:14].[K+:5].[K+:6].[OH2:25]>>[CH2:1]=[C:15]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CC)P(=O)(OCC)OCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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C=C(CC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |